molecular formula C10H18N2O B1487931 1-(Azetidine-3-carbonyl)-4-methylpiperidine CAS No. 1541988-12-8

1-(Azetidine-3-carbonyl)-4-methylpiperidine

Cat. No.: B1487931
CAS No.: 1541988-12-8
M. Wt: 182.26 g/mol
InChI Key: YHKFVUDLWSLKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidine-3-carbonyl)-4-methylpiperidine is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization of Azetidines

  • Flexible and Stereoselective Synthesis : A method for the stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes has been demonstrated. This process underlines the versatility of azetidines as substrates for creating functionalized compounds, offering a pathway to synthesize azetidines with potential applications in medicinal chemistry and material science (L. Ye, Weimin He, Liming Zhang, 2011).

  • Carbonylative Ring Expansion : The Co(CO)4- catalyzed carbonylative ring expansion of N-benzoyl-2-methylaziridine to beta-lactams reveals a reaction mechanism that differs from the experimental proposals, showcasing the complexity and potential of azetidine modifications in synthetic chemistry (D. Ardura, R. López, 2007).

Azetidine in Polymer and Material Science

  • Self-curable Polyurethane System : The introduction of azetidine-containing compounds into polyurethane prepolymers, resulting in self-curable aqueous-based polyurethane dispersions, illustrates azetidine's role in developing advanced materials with specific properties, such as self-healing or curing upon drying (Shih-Chieh Wang, Po-Cheng Chen, J. Yeh, Kan-Nan Chen, 2006).

Novel Heterocyclic Compounds Synthesis

  • Synthesis of Piperidines and Azetidines : The synthesis of oxetane/azetidine containing spirocycles through 1,3-dipolar cycloaddition reactions opens avenues for creating complex heterocyclic structures, potentially useful in drug discovery and development (Benjamin T Jones, Mitchell Proud, V. Sridharan, 2016).

  • Functionalized Aziridines and Azetidines : The development of methods for the synthesis of functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives highlights the adaptability of azetidine frameworks in synthesizing biologically relevant and conformationally constrained amino acids, which can be of interest for foldameric applications and as pharmacophores (A. Žukauskaitė, Sven Mangelinckx, Vida Buinauskaitė, A. Šačkus, N. Kimpe, 2011).

Biochemical Analysis

Biochemical Properties

1-(Azetidine-3-carbonyl)-4-methylpiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The azetidine ring, due to its ring strain, is highly reactive and can participate in ring-opening reactions, which are crucial in biochemical processes. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that can further react with other biomolecules, influencing various metabolic pathways .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can affect the expression of genes related to oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, affecting cellular functions. Furthermore, this compound can influence gene expression by interacting with transcription factors, thereby altering the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions but can undergo degradation under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro studies has shown that it can lead to changes in cellular morphology and function, indicating its potential impact on cellular health over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways beneficially. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the formation of reactive intermediates that can damage cellular components .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The metabolic pathways of this compound can lead to the formation of various metabolites, some of which may have biological activity. The interaction with cytochrome P450 can also affect the metabolic flux and levels of other metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms and can bind to plasma proteins, affecting its distribution in the body. The localization and accumulation of this compound in specific tissues can influence its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. The localization within these organelles can affect its interaction with biomolecules and its overall biological activity .

Properties

IUPAC Name

azetidin-3-yl-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-8-2-4-12(5-3-8)10(13)9-6-11-7-9/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKFVUDLWSLKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.